molecular formula C12H26O7 B1673139 Hexaethylene glycol CAS No. 2615-15-8

Hexaethylene glycol

Cat. No.: B1673139
CAS No.: 2615-15-8
M. Wt: 282.33 g/mol
InChI Key: IIRDTKBZINWQAW-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Hexaethylene glycol plays a significant role in biochemical reactions, primarily as a surfactant and solubilizing agent. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the synthesis of binaphthol-based macrocyclic ethers through intramolecular oxidative coupling with CuCl (OH)-TMEDA . This compound’s ability to form hydrogen bonds allows it to stabilize protein structures and enhance enzyme activity. Additionally, it exhibits antioxidant, antimicrobial, and anti-cancer properties .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to exhibit antioxidant properties, which can protect cells from oxidative stress . Furthermore, its antimicrobial properties can inhibit the growth of certain bacteria and fungi, thereby affecting cellular metabolism and gene expression. This compound’s anti-cancer properties suggest that it may interfere with cell signaling pathways involved in cancer cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can form hydrogen bonds with biomolecules, stabilizing their structures and enhancing their functions. This compound may also interact with enzymes, either inhibiting or activating them, depending on the specific enzyme and reaction conditions . Additionally, it can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation depend on various factors, such as temperature, pH, and the presence of other chemicals. This compound is generally stable under standard laboratory conditions, but prolonged exposure to extreme conditions may lead to its degradation . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of its antioxidant and antimicrobial properties .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as antioxidant and antimicrobial properties. At high doses, it can cause toxic or adverse effects, including metabolic acidosis and renal toxicity . The threshold for these effects depends on the specific animal model and the route of administration.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily those related to its role as a surfactant and solubilizing agent. It interacts with enzymes such as alcohol dehydrogenase, which metabolizes it to glycoaldehyde . This metabolic pathway is similar to that of other polyethylene glycols and involves the sequential oxidation of the ethylene glycol units.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes due to its solubility in both water and organic solvents . Additionally, it may interact with specific transporters or binding proteins that facilitate its movement within the cell. This compound’s distribution within tissues depends on factors such as blood flow, tissue permeability, and the presence of binding proteins .

Subcellular Localization

This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components. It can be found in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . Its localization may be directed by targeting signals or post-translational modifications that guide it to specific organelles. This compound’s activity and function can be affected by its subcellular localization, as it may interact with different biomolecules in each compartment.

Properties

IUPAC Name

2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O7/c13-1-3-15-5-7-17-9-11-19-12-10-18-8-6-16-4-2-14/h13-14H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIRDTKBZINWQAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2058629
Record name Hexaethylene glycol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2058629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2615-15-8
Record name Hexaethylene glycol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2615-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexaethylene glycol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002615158
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HEXAETHYLENE GLYCOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201209
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Record name Hexaethylene glycol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2058629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6,9,12,15-pentaoxaheptadecane-1,17-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.224
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Record name Hexaethylene glycol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0061822
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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